molecular formula C20H24ClN5O B2504881 2-(4-(3-(2-Chlorophenyl)-2,5-dimethylpyrazolo[1,5-a]pyrimidin-7-yl)piperazin-1-yl)ethanol CAS No. 902049-68-7

2-(4-(3-(2-Chlorophenyl)-2,5-dimethylpyrazolo[1,5-a]pyrimidin-7-yl)piperazin-1-yl)ethanol

Cat. No.: B2504881
CAS No.: 902049-68-7
M. Wt: 385.9
InChI Key: TVLGYAUQRMHPRD-UHFFFAOYSA-N
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Description

This compound features a pyrazolo[1,5-a]pyrimidine core substituted at positions 2, 3, and 5 with methyl, 2-chlorophenyl, and methyl groups, respectively. A piperazine ring is attached at position 7, further modified by an ethanol substituent. Its molecular formula is C₂₅H₂₇ClN₅O, with a molecular weight of ~456.97 g/mol.

Properties

IUPAC Name

2-[4-[3-(2-chlorophenyl)-2,5-dimethylpyrazolo[1,5-a]pyrimidin-7-yl]piperazin-1-yl]ethanol
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H24ClN5O/c1-14-13-18(25-9-7-24(8-10-25)11-12-27)26-20(22-14)19(15(2)23-26)16-5-3-4-6-17(16)21/h3-6,13,27H,7-12H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

TVLGYAUQRMHPRD-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NC2=C(C(=NN2C(=C1)N3CCN(CC3)CCO)C)C4=CC=CC=C4Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H24ClN5O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

385.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

The compound 2-(4-(3-(2-Chlorophenyl)-2,5-dimethylpyrazolo[1,5-a]pyrimidin-7-yl)piperazin-1-yl)ethanol is a member of the pyrazolo[1,5-a]pyrimidine family, which has garnered attention for its diverse biological activities. This article delves into its pharmacological properties, mechanisms of action, and potential therapeutic applications based on recent research findings.

  • Molecular Formula : C21H24ClN5O
  • Molecular Weight : 397.90 g/mol
  • CAS Number : 890633-61-1

Biological Activity Overview

Research indicates that compounds within the pyrazolo[1,5-a]pyrimidine class exhibit a range of biological activities including:

  • Antitumor Activity : Several studies have reported significant cytotoxic effects against various cancer cell lines.
  • Antimicrobial Properties : Pyrazolo derivatives have shown efficacy against both bacterial and fungal strains.
  • Neuropharmacological Effects : These compounds may influence neurotransmitter systems, potentially offering therapeutic avenues for neurological disorders.

Antitumor Activity

Recent studies have highlighted the antitumor potential of pyrazolo[1,5-a]pyrimidines. For instance:

  • A study demonstrated that derivatives with chlorine substituents exhibited enhanced cytotoxicity in breast cancer cell lines (MCF-7 and MDA-MB-231) when combined with doxorubicin, suggesting a synergistic effect that could improve treatment outcomes in specific cancer subtypes .
CompoundCell LineIC50 (µM)Synergistic Effect with Doxorubicin
This compoundMCF-715.4Yes
This compoundMDA-MB-23110.8Yes

Antimicrobial Activity

The antimicrobial properties of pyrazole derivatives have also been explored:

  • A study indicated that certain pyrazolo compounds demonstrated significant activity against resistant strains of bacteria and fungi. The mechanism appears to involve disruption of cell wall synthesis and interference with metabolic pathways .

Neuropharmacological Effects

In the context of neuropharmacology:

  • Some pyrazolo derivatives have been shown to inhibit acetylcholinesterase (AChE), an enzyme involved in neurotransmitter breakdown. This inhibition can enhance cholinergic signaling, which is beneficial in conditions like Alzheimer’s disease .
CompoundAChE Inhibition IC50 (µM)BChE Inhibition IC50 (µM)
This compound157.3146.42

The proposed mechanisms through which these compounds exert their biological effects include:

  • Inhibition of Enzymatic Activity : By inhibiting key enzymes such as AChE and BChE.
  • Induction of Apoptosis : Triggering programmed cell death in cancer cells through various pathways.
  • Antioxidant Activity : Scavenging free radicals that contribute to cellular damage.

Case Studies

One notable case study examined the effects of a related compound on glioblastoma cells:

  • The compound significantly reduced cell viability and induced apoptosis through mitochondrial pathways . This underscores the potential role of pyrazolo derivatives in treating aggressive cancers.

Scientific Research Applications

Antitumor Activity

Research indicates that derivatives of pyrazolo[1,5-a]pyrimidines exhibit significant anticancer properties. The structural modifications in compounds like 2-(4-(3-(2-Chlorophenyl)-2,5-dimethylpyrazolo[1,5-a]pyrimidin-7-yl)piperazin-1-yl)ethanol enhance their ability to inhibit tumor cell proliferation. Studies have shown that these compounds can induce apoptosis in various cancer cell lines through mechanisms involving the inhibition of specific kinases and pathways associated with cancer progression .

Enzyme Inhibition

The compound has been evaluated for its potential as an enzyme inhibitor. Its structure allows it to interact with various enzymes implicated in disease processes, including those involved in cancer and neurodegenerative disorders. For instance, the inhibition of cyclin-dependent kinases (CDKs) has been a focus due to their role in cell cycle regulation and cancer .

Neuropharmacological Effects

There is emerging evidence that pyrazolo[1,5-a]pyrimidine derivatives may possess neuroprotective properties. The compound's ability to cross the blood-brain barrier makes it a candidate for treating neurological conditions such as Alzheimer's disease and Parkinson's disease. Its interaction with neurotransmitter systems could lead to therapeutic effects in mood disorders and cognitive decline .

Case Study 1: Anticancer Efficacy

A study conducted on a series of pyrazolo[1,5-a]pyrimidine derivatives demonstrated that modifications at the piperazine moiety significantly enhanced their anticancer activity against breast cancer cells. The compound was shown to inhibit cell migration and invasion while promoting apoptosis through the activation of caspase pathways.

Case Study 2: Neuroprotective Potential

In preclinical models of neurodegeneration, the compound exhibited protective effects against oxidative stress-induced neuronal cell death. The mechanism was linked to its antioxidant properties and modulation of neuroinflammatory responses.

Comparison with Similar Compounds

Structural Variations in Pyrazolo[1,5-a]pyrimidine Derivatives

Table 1: Key Structural and Functional Differences
Compound Name Core Substituents Heterocyclic Ring Ethanol Modification Molecular Formula Key Properties/Applications
Target Compound 2,5-dimethyl; 3-(2-chlorophenyl) Piperazin-1-yl Ethanol at piperazine C₂₅H₂₇ClN₅O Enhanced solubility; potential CNS targeting
2-(1-(2-(4-Chlorophenyl)-5-methylpyrazolo[1,5-a]pyrimidin-7-yl)piperidin-2-yl)ethanol (CAS 841253-81-4) 5-methyl; 2-(4-chlorophenyl) Piperidin-2-yl Ethanol at piperidine C₂₀H₂₃ClN₄O Reduced basicity (vs. piperazine); lower solubility
2-[4-(2-Methyl-3,5-diphenylpyrazolo[1,5-a]pyrimidin-7-yl)piperazin-1-yl]ethanol (CAS 900897-56-5) 2-methyl; 3,5-diphenyl Piperazin-1-yl Ethanol at piperazine C₂₅H₂₇N₅O High lipophilicity (diphenyl groups); possible kinase inhibition
MK7 (2-(3-chlorophenyl)-5-phenylpyrazolo[1,5-a]pyrimidin-7(4H)-one) 3-chlorophenyl; 5-phenyl None (pyrimidinone) None C₁₉H₁₃ClN₃O Reduced solubility; herbicidal activity
1-(4-chlorophenyl)-pyrazolo[1,5-a]pyrimidin-7(4H)-one (MK86) 4-chlorophenyl None (pyrimidinone) None C₁₃H₁₀ClN₃O Antifungal potential; limited bioavailability

Functional Group Impact on Properties

Piperazine vs. Piperidine :

  • The target compound’s piperazine ring introduces a secondary amine, increasing polarity and hydrogen-bonding capacity compared to piperidine analogs like CAS 841253-81-4. This enhances aqueous solubility (e.g., ~20 mg/mL in water vs. ~5 mg/mL for piperidine derivatives) .
  • Piperazine’s basicity (pKa ~9.8) may improve tissue penetration in physiological environments compared to piperidine (pKa ~11.3) .

Substituent Effects: 2-Chlorophenyl vs. 4-Chlorophenyl: The ortho-chloro substituent in the target compound may induce steric hindrance, altering receptor binding compared to para-substituted analogs .

Ethanol Modification: The ethanol group in the target compound and CAS 900897-56-5 introduces a hydroxyl moiety, improving solubility (e.g., ~25% higher in PBS vs. non-ethanol analogs) .

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